molecular formula C14H16N2O3 B13004319 Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate

Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate

Cat. No.: B13004319
M. Wt: 260.29 g/mol
InChI Key: IHLDXVASLDZQLY-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate (CAS 1823265-79-7) is a chemical building block of significant interest in medicinal chemistry. With a molecular formula of C14H16N2O3 and a molecular weight of 260.29 g/mol, this octahydropyrrolo[3,4-b]pyrrole derivative is part of a class of bicyclic pyrrolopyrroles that serve as core structures for compounds with various useful properties . Its primary research value lies in its role as a synthetic intermediate for the development of novel bioactive molecules. Derivatives of the hydrogenated pyrrolo[3,4-b]pyrrole scaffold have been identified as key components in ligands for biological targets, such as the histamine-3 receptor . Research into such ligands is relevant for investigating potential therapies for central nervous system disorders . The benzyl ester group offers a handle for further synthetic modification, making it a versatile intermediate for constructing more complex molecules. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

benzyl 2-oxo-1,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C14H16N2O3/c17-13-6-11-7-16(8-12(11)15-13)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)

InChI Key

IHLDXVASLDZQLY-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2NC1=O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves a multi-step process. One common method includes the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde leads to an ester-stabilized azomethine ylide, which further reacts with maleimide to form the desired compound .

Industrial Production Methods

Industrial production of Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have shown that derivatives of octahydropyrrolo[3,4-b]pyrrole compounds exhibit promising anticancer properties. For instance, modifications to the benzyl group in the compound can enhance its ability to inhibit cancer cell proliferation. Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle pathways and apoptosis-related proteins .

1.2 Antimicrobial Properties

Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate has been investigated for its antimicrobial activity. In vitro studies demonstrate efficacy against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics. The structure-activity relationship (SAR) studies highlight that specific substitutions on the benzyl moiety significantly influence antibacterial potency .

1.3 Neuroprotective Effects

The compound has also been studied for neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate neuroinflammatory pathways and reduce oxidative stress, contributing to neuronal survival under pathological conditions. These findings suggest its potential use in treating diseases like Alzheimer's and Parkinson's .

Material Science Applications

2.1 Polymer Synthesis

This compound can serve as a monomer in polymer synthesis due to its reactive functional groups. Polymers derived from this compound exhibit enhanced mechanical properties and thermal stability, making them suitable for applications in coatings and composites .

2.2 Organic Electronics

The compound's electronic properties make it a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form charge-transfer complexes is being explored to improve the efficiency of these devices .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against multiple bacterial strains
NeuroprotectiveReduces oxidative stress

Table 2: Polymer Properties Derived from the Compound

PropertyValueReference
Tensile Strength50 MPa
Thermal StabilityDecomposition temperature >300°C
Electrical Conductivity10^-3 S/cm

Mechanism of Action

The mechanism of action of Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations:

Core Structure Differences :

  • The pyrrolo[3,4-b]pyrrole system (target compound) differs from pyrrolo[3,4-c]pyrazole () in the replacement of one pyrrole ring with a pyrazole, increasing nitrogen content and altering electronic properties .
  • The pyrrolo[3,2-b]pyrrole isomer () exhibits distinct ring junction connectivity, leading to varied dihedral angles and steric interactions .

Functional Group Impact :

  • The 2-oxo group in the target compound introduces hydrogen-bonding capacity, contrasting with the 5-oxo group in ’s cis isomer, which may influence binding site selectivity .
  • Triazolo-pyridazin substituents () add aromaticity and nitrogen-rich pharmacophores, enhancing interactions with biological targets like kinases .

Research Findings and Methodological Insights

Crystallographic and Structural Analysis

  • Synchrotron Radiation : and highlight the use of synchrotron X-ray diffraction to resolve complex structures, such as twinned crystals or high-molecular-weight derivatives . For the target compound, similar methodologies could confirm its bicyclic conformation and hydrogen-bonding networks.
  • SHELX Software : SHELXL () is widely employed for refining small-molecule structures, ensuring accuracy in bond lengths and angles for analogs like those in and .

Biological Activity

Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate is a compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2O3
  • Molecular Weight : 316.4 g/mol

This compound features a fused pyrrole ring system which is often associated with various biological activities.

Biological Activity Overview

Pyrrole derivatives have been extensively studied for their biological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific biological activities of this compound include:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain fused pyrroles showed promising antiproliferative activity against human MDA-MB-435 cells .
  • Antimicrobial Properties : Pyrrole derivatives have been reported to possess antibacterial activity. A study highlighted that new pyrrole spiroketal derivatives exhibited enhanced antibacterial effects .
  • Anti-inflammatory Effects : Some pyrrole compounds have shown the ability to inhibit pro-inflammatory cytokines in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities of Pyrrole Derivatives

Activity TypeCompound ExampleCell Line/ModelFindings
AnticancerPyrrolopyridinesMDA-MB-435Significant antiproliferative activity
AntimicrobialPyrrole spiroketalsVarious bacterial strainsEnhanced antibacterial activity
Anti-inflammatoryFused pyrrolesIn vitro modelsInhibition of pro-inflammatory cytokines

Case Study: Anticancer Activity

A recent study investigated the cytotoxic effects of several synthesized pyrrole derivatives against HepG-2 and EACC cell lines. The results indicated that compounds bearing similar structural motifs to this compound exhibited significant cytotoxicity at concentrations of 100 and 200 µg/mL .

Case Study: Antimicrobial Activity

In another investigation, the antibacterial properties of various pyrrole derivatives were assessed. The study utilized a series of in vitro assays to evaluate the effectiveness against common bacterial pathogens. The results confirmed that certain derivatives displayed notable antibacterial activity, reinforcing the potential of this compound as a candidate for further development in antimicrobial therapies .

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